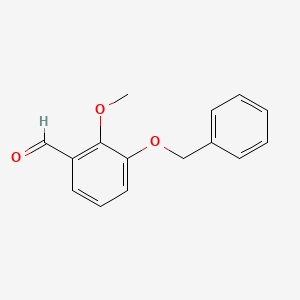

3-(Benzyloxy)-2-methoxybenzaldehyde

Übersicht

Beschreibung

3-(Benzyloxy)-2-methoxybenzaldehyde, also known as benzaldehyde, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 236.27 g/mol. Benzaldehyde has been used in a variety of scientific applications due to its unique properties and potential benefits.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

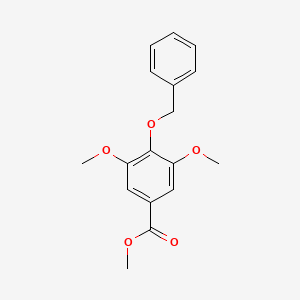

3-(Benzyloxy)-2-methoxybenzaldehyde and its derivatives have significant applications in synthesis. For instance, a study by Lu Yong-zhong (2011) discusses the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011). Similarly, Gong Ben-hai et al. (2006) synthesized intermediates like 3-Benzyloxy-4-methoxybenzaldehyde as part of the process to create compounds for Lamellarins using phase transfer catalyst (Gong Ben-hai et al., 2006).

Anticancer Activity

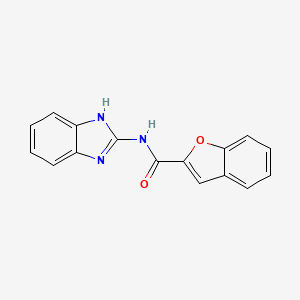

Benzyloxybenzaldehyde derivatives, including 3-(Benzyloxy)-2-methoxybenzaldehyde, show potential in cancer treatment. A study led by Chin-Fen Lin et al. (2005) found that certain benzyloxybenzaldehyde derivatives had significant anticancer activity against the HL-60 cell line, with some compounds exhibiting potent effects at concentrations as low as 1-10 µM (Chin-Fen Lin et al., 2005). Another study by Zena A. Al-Mudaris et al. (2013) indicated that the conjugation of benzylvanillin (2-(benzyloxy)-3-methoxybenzaldehyde) with benzimidazole improved anti-leukemic properties, highlighting its potential as an anti-leukemic agent (Zena A. Al-Mudaris et al., 2013).

Enzyme Catalysis

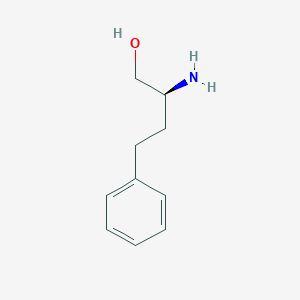

In the field of enzyme catalysis, 3-(Benzyloxy)-2-methoxybenzaldehyde finds use in asymmetric C–C bond formation. Sven Kühl et al. (2007) demonstrated the utility of benzaldehyde lyase (BAL) in catalyzing the formation of derivatives involving this compound, highlighting its role in the synthesis of complex organic molecules (Sven Kühl et al., 2007).

Larvicidal Activity

The compound and its derivatives also exhibit larvicidal activity. Research by Geoffrey M. Mahanga et al. (2005) showed that derivatives like 2-benzyloxy-4-methoxybenzaldehyde demonstrated significant activity against Anopheles gambiae larvae (Geoffrey M. Mahanga et al., 2005).

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential use in sm coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its potential use in sm coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds .

Action Environment

The success of sm coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-methoxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-13(10-16)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZYNSXJLFISBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346035 | |

| Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-methoxybenzaldehyde | |

CAS RN |

273200-57-0 | |

| Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

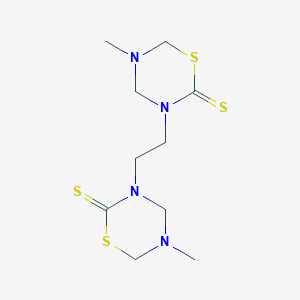

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)

![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)